molecular formula C19H16N4O5S B3311187 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 946251-72-5

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B3311187
CAS No.: 946251-72-5
M. Wt: 412.4 g/mol
InChI Key: GJCPZZLEFVCQPK-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a phenyl ring linked to a nitrobenzamide moiety. This compound is structurally characterized by:

  • Nitrobenzamide substituent: The 4-methyl-3-nitrobenzamide group introduces strong electron-withdrawing effects (via the nitro group) and steric bulk, which may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCPZZLEFVCQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity / Properties Source
Target Compound Pyridazinylphenyl + nitrobenzamide 6-methanesulfonyl (pyridazine), 3-nitro (benzamide), 4-methyl (benzamide) N/A (structural analog of F261-0006)
F261-0006 (ChemDiv) Pyridazinylphenyl + sulfonamide 6-methanesulfonyl (pyridazine), 4-methylbenzenesulfonamide Screening compound for kinase/protease R&D
4-Nitro-N-(3-nitrophenyl)benzamide Benzamide 3-nitro (phenyl), 4-nitro (benzamide) Crystalline derivative for lab analysis
Compound 2 (Pyrimido-oxazinone derivative) Pyrimido[4,5-d][1,3]oxazin-2-one Methoxy, methylpiperazinyl, pyridinyl BTK inhibitor (IC₅₀ = 7 nM)
I-6230/I-6232 (Pyridazine esters) Phenethylamino benzoate Pyridazin-3-yl, methylpyridazin-3-yl Anticancer candidates (unspecified targets)

Key Observations

Functional Group Impact: The nitro group in the target compound distinguishes it from F261-0006 (sulfonamide) and I-6230/I-6232 (ester). Nitro groups enhance electrophilicity and may influence redox activity or metabolic stability compared to sulfonamides or esters .

Biological Activity: While the target compound lacks direct activity data, Compound 2 () demonstrates high BTK inhibition (IC₅₀ = 7 nM) with superior kinase selectivity over 35 tested kinases. F261-0006 is a screening compound, implying its utility in early-stage drug discovery for kinase-related pathways .

Physicochemical Properties :

  • The nitrobenzamide moiety in the target compound may reduce solubility compared to sulfonamide or ester analogs (e.g., I-6230/I-6232) due to increased hydrophobicity .
  • Crystallographic data for 4-nitro-N-(3-nitrophenyl)benzamide () reveal planar aromatic systems and intermolecular hydrogen bonding, which could inform the target compound’s solid-state behavior .

Synthetic Accessibility :

  • The synthesis of nitrobenzamides (e.g., ) typically involves acylation of anilines with nitrobenzoyl chlorides. The target compound’s pyridazine core may require Suzuki-Miyaura coupling or similar cross-coupling strategies, as seen in .

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of organic molecules known as phenylpyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • IUPAC Name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
  • Molecular Formula: C20H17N5O
  • Molecular Weight: 343.38 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anti-tumor and anti-inflammatory contexts.

Anti-Tumor Activity

A series of studies have evaluated the anti-tumor properties of similar nitrobenzamide derivatives. For instance, a related compound demonstrated potent inhibitory activities against various cancer cell lines, including HCT-116 and MDA-MB435. The GI50 values for these compounds ranged from 1.904 to 2.111 micromoles per liter (µmol/L), indicating substantial cytotoxic effects against these cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications in the nitrobenzamide structure significantly influence biological activity. Compounds with specific substitutions at the 4-position on the benzamide ring exhibited enhanced anti-tumor efficacy. The presence of electron-withdrawing groups was found to increase potency against cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1: In Vitro Evaluation
    • A study assessed a derivative of the compound against HL-60 cell lines, reporting GI50 values between 1.993 and 3.778 µmol/L. The results indicated that structural modifications led to enhanced anti-cancer properties compared to standard treatments .
  • Case Study 2: Mechanistic Insights
    • Research into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic pathway for treatment .

Table 1: Biological Activity Summary

Compound NameCell LineGI50 (µmol/L)Notes
Compound AHCT-1161.904Potent anti-tumor activity
Compound BMDA-MB4352.111Significant cytotoxic effects
Compound CHL-601.993Enhanced efficacy with modifications

Table 2: Structure-Activity Relationship Data

Substitution PositionSubstitution TypeEffect on Activity
4Electron-withdrawingIncreased potency
4Electron-donatingDecreased potency
3Alkyl groupVariable effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 2
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

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